8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrN2O2·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic lead compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. The process begins with the bromination of the aromatic ring, followed by nitration under controlled conditions to introduce the nitro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Products may include quinoline derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used but can include various substituted tetrahydroisoquinolines.
Scientific Research Applications
8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its bromine and nitro functional groups. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
- 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C9H10BrClN2O2 |
---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8;/h1-2,11H,3-5H2;1H |
InChI Key |
OZDIVHDQPJXPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.